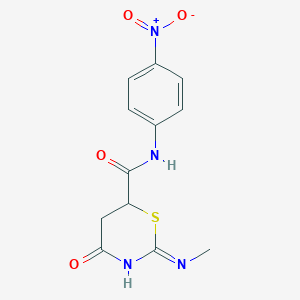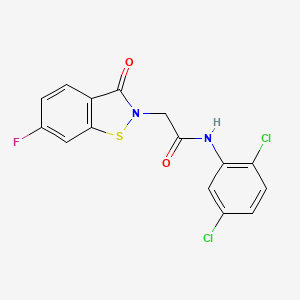![molecular formula C19H25N3O B11048183 1-{2-[4-(Diethylamino)phenyl]ethyl}-3-phenylurea](/img/structure/B11048183.png)
1-{2-[4-(Diethylamino)phenyl]ethyl}-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[4-(Diethylamino)phenyl]ethyl}-3-phenylurea is an organic compound with the molecular formula C19H25N3O. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to an ethyl chain and a phenylurea moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(Diethylamino)phenyl]ethyl}-3-phenylurea typically involves the reaction of 4-(diethylamino)benzaldehyde with phenylurea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and efficiency, with stringent quality control measures in place to monitor the purity and composition of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{2-[4-(Diethylamino)phenyl]ethyl}-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
1-{2-[4-(Diethylamino)phenyl]ethyl}-3-phenylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-{2-[4-(Diethylamino)phenyl]ethyl}-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Similar Compounds:
1-{2-[4-(Dimethylamino)phenyl]ethyl}-3-phenylurea: Similar structure but with dimethylamino instead of diethylamino group.
1-{2-[4-(Diethylamino)phenyl]ethyl}-3-phenylthiourea: Similar structure but with a thiourea moiety instead of urea.
1-{2-[4-(Diethylamino)phenyl]ethyl}-3-phenylcarbamate: Similar structure but with a carbamate group instead of urea.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H25N3O |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
1-[2-[4-(diethylamino)phenyl]ethyl]-3-phenylurea |
InChI |
InChI=1S/C19H25N3O/c1-3-22(4-2)18-12-10-16(11-13-18)14-15-20-19(23)21-17-8-6-5-7-9-17/h5-13H,3-4,14-15H2,1-2H3,(H2,20,21,23) |
Clé InChI |
GRUJVFFMUCECMQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-{[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B11048100.png)
![Methyl 7-[4-methyl-2-(piperidin-1-YL)pyrimidin-5-YL]-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B11048114.png)

![7-(3,4-dimethoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11048139.png)
![2-Benzyl-5-([(3-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11048145.png)
![1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)ethanone](/img/structure/B11048153.png)

![4-(2,6-dichlorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11048166.png)

![8-(3-Hydroxypropyl)-1,3-dimethyl-7-(2-thienyl)-1H-imidazo[2,1-F]purine-2,4(3H,8H)-dione](/img/structure/B11048181.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11048188.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11048194.png)
![1-(2,4-dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11048200.png)
![4-{[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]amino}-5-(cyclohexylamino)benzene-1,2-dicarbonitrile](/img/structure/B11048201.png)